

# The Role of WIZ Transcription Factor in Globin Switching: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

The developmental switch from fetal hemoglobin (HbF) to adult hemoglobin (HbA) is a critical process in human development and a key area of research for treating hemoglobinopathies such as sickle cell disease (SCD) and  $\beta$ -thalassemia. Reactivating HbF expression in adults is a promising therapeutic strategy. Recent discoveries have identified the Widely Interspaced Zinc Finger (WIZ) transcription factor as a novel repressor of fetal hemoglobin. This technical guide provides an in-depth overview of the role of WIZ in globin switching, focusing on its mechanism of action, therapeutic targeting, and the experimental methodologies used to elucidate its function.

### Introduction to WIZ and Globin Switching

Hemoglobin switching is a complex, developmentally regulated process involving the silencing of the  $\gamma$ -globin genes (HBG1 and HBG2), which encode the  $\gamma$ -chains of fetal hemoglobin (HbF,  $\alpha_2\gamma_2$ ), and the activation of the  $\beta$ -globin gene (HBB), which encodes the  $\beta$ -chain of adult hemoglobin (HbA,  $\alpha_2\beta_2$ ). This switch occurs perinatally, and its reversal is a major therapeutic goal for  $\beta$ -hemoglobinopathies.

Several key transcriptional repressors of y-globin expression have been identified, with BCL11A being a major regulator.[1][2] The Widely Interspaced Zinc Finger (WIZ) protein has recently emerged as another critical repressor in this pathway. WIZ is a chromatin-associated



transcription factor known to be a component of the G9a/GLP histone H3 lysine 9 (H3K9) methyltransferase complex, suggesting its role in establishing repressive chromatin environments.[3][4] Studies have now confirmed that depletion or degradation of WIZ leads to a significant increase in HbF levels, identifying it as a promising therapeutic target.[5][6][7]

# Mechanism of WIZ-Mediated Globin Gene Repression

WIZ exerts its repressive function on y-globin expression through its role in chromatin modification and its interplay with other key regulators of globin switching.

# Association with the G9a/GLP Complex and H3K9 Methylation

WIZ is an integral component of a repressive complex that includes the histone methyltransferases G9a (EHMT2) and GLP (EHMT1).[3][4][5] This complex is responsible for mono- and di-methylation of H3K9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. WIZ is thought to stabilize the G9a/GLP complex and facilitate its retention on chromatin.[8] Genome-wide studies have shown that WIZ binds to numerous chromatin sites and is critical for maintaining repressive H3K9me2 marks at these locations.[5]

### Regulation of the Globin Locus and BCL11A

The degradation of WIZ leads to a reduction in H3K9me2 levels and an increase in the expression of genes involved in HbF regulation.[5] While the precise, direct interactions are still under investigation, a key mechanism appears to be the regulation of BCL11A, a master repressor of y-globin. It is proposed that WIZ acts as a transcriptional repressor of BCL11A by modulating chromatin accessibility at BCL11A's erythroid-specific enhancer.[1][6] Therefore, the degradation of WIZ leads to a more open chromatin state at the BCL11A enhancer, reducing its expression, which in turn de-represses y-globin gene expression.

#### The Role of ZBTB7A in Concert with WIZ

Recent findings have indicated that the transcription factor ZBTB7A (also known as LRF) is another repressor of y-globin.[9][10][11][12][13] Notably, the dual degradation of both WIZ and



ZBTB7A has a synergistic effect on HbF induction, suggesting that these two factors may act through independent or complementary pathways to silence y-globin.[9][11][12][13]

# Therapeutic Targeting of WIZ: Molecular Glue Degraders

The discovery of WIZ as a "druggable" target has led to the development of novel therapeutic agents known as molecular glue degraders. These small molecules induce the degradation of WIZ, leading to the reactivation of HbF.

### **Mechanism of Action of WIZ Degraders**

Molecular glue degraders such as dWIZ-1, dWIZ-2, and BMS-986470 function by inducing proximity between WIZ and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[5][6] [10][11][12][13][14][15][16] This induced interaction leads to the polyubiquitination of WIZ and its subsequent degradation by the proteasome. Crystallographic studies have shown that these degraders mediate the recruitment of the seventh zinc finger (ZF7) of WIZ to CRBN.[6][14][15]

### **Preclinical Efficacy of WIZ Degraders**

- dWIZ-2: This optimized molecular glue degrader has demonstrated robust, dose-dependent degradation of WIZ and induction of HbF in primary human erythroblasts from both healthy donors and SCD patients.[5][7] In vivo studies in humanized mice showed significant WIZ degradation and an increase in HbF-positive erythroblasts in the bone marrow.[5] In cynomolgus monkeys, oral administration of dWIZ-2 resulted in up to 95% HbF-positive reticulocytes and was well-tolerated.[7]
- BMS-986470: This first-in-class dual degrader of WIZ and ZBTB7A has shown even more potent induction of HbF.[9][10][11][12][13][16] In primary erythroblasts from SCD patients, BMS-986470 achieved over 90% F-cells and greater than 40% total HbF.[9][11][13] The dual knockout of WIZ and ZBTB7A synergistically increased HbF levels to over 80% in HUDEP-2 cells.[9][11][12][13] BMS-986470 is currently in Phase I clinical trials for SCD.[9][12][13]

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies of WIZ degraders.



| Parameter                                | Value                                                | Cell/Model System                                   | Reference       |
|------------------------------------------|------------------------------------------------------|-----------------------------------------------------|-----------------|
| dWIZ-2 Degradation<br>Potency (DC50)     | 32 nM                                                | Not specified                                       | [17]            |
| 13 nM                                    | Primary human<br>erythroid precursor<br>cells        | [18][19]                                            |                 |
| dWIZ-2 HbF Induction (EC <sub>50</sub> ) | 202 nM                                               | Erythroblasts                                       | [17]            |
| 100 nM                                   | Primary human<br>erythroid precursor<br>cells        | [18][19]                                            |                 |
| dWIZ-2 In Vivo<br>Efficacy               | Up to 37% γ-globin<br>mRNA of β-like<br>globins      | Cynomolgus monkeys<br>(peripheral blood, day<br>28) | [7]             |
| Up to 95% HbF+ reticulocytes             | Cynomolgus monkeys<br>(day 28)                       | [7]                                                 |                 |
| BMS-986470 In Vitro<br>Efficacy          | >90% F-cells                                         | Primary erythroblasts from SCD patients             | [9][11][13]     |
| >40% total HbF                           | Primary erythroblasts from SCD patients              | [9][11][13]                                         |                 |
| 73-fold increase in γ-<br>globin mRNA    | Human CD34 <sup>+</sup> -<br>derived erythroid cells | [16]                                                | <del>.</del>    |
| WIZ and ZBTB7A  Dual Knockout            | >95% F-cells                                         | HUDEP-2 cells                                       | [9][11][12][13] |
| >80% total HbF<br>tetramer               | HUDEP-2 cells                                        | [9][11][12][13]                                     |                 |

## **Key Experimental Protocols**

This section provides detailed methodologies for the key experiments cited in the study of WIZ's role in globin switching.



# In Vitro Differentiation of Human CD34<sup>+</sup> Cells to Erythroblasts

This two-phase protocol is adapted from methodologies used to generate primary human erythroblasts for studying globin switching and testing compounds.

Phase 1: Expansion of Hematopoietic Stem and Progenitor Cells (HSPCs) (Day 0-7)

- Thaw cryopreserved human CD34<sup>+</sup> HSPCs and culture in expansion medium (e.g., StemSpan™ SFEM II supplemented with Stem Cell Factor (SCF), IL-3, and Erythropoietin (EPO)) at a density of 1 x 10<sup>5</sup> cells/mL.
- Incubate at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- On day 4, add fresh expansion medium to the culture.
- On day 7, harvest the cells by centrifugation.

Phase 2: Erythroid Differentiation (Day 7-18)

- Resuspend the cells in erythroid differentiation medium (e.g., StemSpan™ SFEM II supplemented with EPO, SCF, insulin, and transferrin) at a density of 1 x 10<sup>5</sup> cells/mL.
- Continue incubation at 37°C and 5% CO<sub>2</sub>.
- Every 2-3 days, monitor cell density and dilute the culture with fresh differentiation medium to maintain a density of 0.5-1 x 10<sup>6</sup> cells/mL.
- Erythroid differentiation can be monitored by flow cytometry for the expression of erythroid markers such as CD71 (transferrin receptor) and CD235a (Glycophorin A).

# CRISPR/Cas9-Mediated Knockout of WIZ in Hematopoietic Cells

This protocol outlines the general steps for knocking out the WIZ gene in HSPCs or erythroid progenitor cell lines like HUDEP-2.

1. Guide RNA (gRNA) Design and Synthesis:



- Design two or more gRNAs targeting a conserved early exon of the WIZ gene. Use online design tools to minimize off-target effects.
- Synthesize the gRNAs or clone them into a suitable expression vector. Two independent sgRNAs were used to validate WIZ as a repressor of HbF.[7]
- 2. Ribonucleoprotein (RNP) Complex Formation:
- Incubate the synthesized gRNA with purified Cas9 nuclease at room temperature for 10-20 minutes to form RNP complexes.
- 3. Electroporation of Cells:
- Harvest and wash the target cells (e.g., CD34+ HSPCs or HUDEP-2 cells).
- Resuspend the cells in a nucleofection buffer.
- Add the RNP complexes to the cell suspension.
- Electroporate the cells using a nucleofector device with a cell-type-specific program.
- 4. Post-Electroporation Culture and Analysis:
- Culture the electroporated cells under appropriate conditions.
- After 48-72 hours, harvest a portion of the cells to assess knockout efficiency by genomic DNA PCR followed by Sanger sequencing and analysis of insertion/deletion (indel) mutations.
- The remaining cells can be used for downstream functional assays, such as erythroid differentiation and analysis of globin expression.

# Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for WIZ

This protocol is a general guideline for performing ChIP-seq to identify the genomic binding sites of WIZ in erythroid cells.



- 1. Cell Cross-linking and Chromatin Preparation:
- Cross-link approximately  $1-2 \times 10^7$  erythroid cells with 1% formaldehyde for 10 minutes at room temperature.
- Quench the cross-linking reaction with glycine.
- Lyse the cells and nuclei to isolate chromatin.
- Shear the chromatin to an average size of 200-600 bp using sonication.
- 2. Immunoprecipitation:
- Pre-clear the chromatin with protein A/G magnetic beads.
- Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for WIZ. Include a negative control immunoprecipitation with a non-specific IgG antibody.
- Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
- Wash the beads extensively to remove non-specific binding.
- 3. Elution and DNA Purification:
- Elute the chromatin from the beads.
- Reverse the cross-links by heating at 65°C.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA using spin columns or phenol-chloroform extraction.
- 4. Library Preparation and Sequencing:
- Prepare a sequencing library from the purified ChIP DNA and input control DNA.
- Perform high-throughput sequencing.
- Analyze the sequencing data to identify WIZ-bound genomic regions.



### **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.



Click to download full resolution via product page

Caption: WIZ Signaling Pathway in Globin Switching.





Click to download full resolution via product page

Caption: Experimental Workflow for Studying WIZ Function.

#### Conclusion

The identification of WIZ as a key repressor of fetal hemoglobin has opened up new avenues for the treatment of sickle cell disease and  $\beta$ -thalassemia. The development of potent and selective molecular glue degraders that target WIZ for proteasomal degradation has



demonstrated significant preclinical efficacy in reactivating γ-globin expression to therapeutic levels. The synergistic effect observed with the dual degradation of WIZ and ZBTB7A further highlights the complexity of the globin switching mechanism and offers new strategies for combination therapies. Continued research into the precise molecular interactions of WIZ and its associated complexes will be crucial for optimizing these novel therapeutic approaches and bringing them to the clinic. This guide provides a comprehensive resource for researchers and drug developers working at the forefront of this exciting field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. An erythroid enhancer of BCL11A subject to genetic variation determines fetal hemoglobin level PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrative proteomics reveals principles of dynamic phosphosignaling networks in human erythropoiesis PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sequential Activation of Guide RNAs to Enable Successive CRISPR-Cas9 Activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
- 12. Discovery of BMS-986470, a first-in-class molecular glue dual degrader of zinc finger and BTB domain containing 7A (ZBTB7A) and widely interspaced zinc finger protein (WIZ)







for the treatment of treatment of Sickle Cell Disease - American Chemical Society [acs.digitellinc.com]

- 13. ashpublications.org [ashpublications.org]
- 14. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Discovery of dual molecular glue degrader BMS-986470 | BioWorld [bioworld.com]
- 17. Bristol Myers Squibb Bristol Myers Squibb's Presentations at ASH 2024 Reinforce Strength of Hematology Portfolio and Scientific Advances in Differentiated Research Platforms [news.bms.com]
- 18. biorbyt.com [biorbyt.com]
- 19. Protocols HudsonAlpha Institute for Biotechnology [hudsonalpha.org]
- To cite this document: BenchChem. [The Role of WIZ Transcription Factor in Globin Switching: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585459#wiz-transcription-factor-role-in-globin-switching]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com